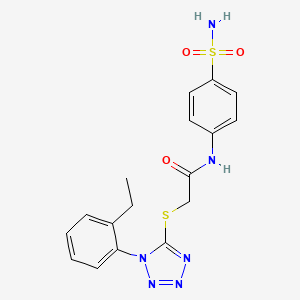

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Description

This compound belongs to a class of sulfonamide-tetrazole hybrid molecules, characterized by a tetrazole-thioacetamide core linked to a sulfamoylphenyl group. The tetrazole ring (a nitrogen-rich heterocycle) and the sulfonamide moiety are pharmacologically significant, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity .

Properties

IUPAC Name |

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O3S2/c1-2-12-5-3-4-6-15(12)23-17(20-21-22-23)27-11-16(24)19-13-7-9-14(10-8-13)28(18,25)26/h3-10H,2,11H2,1H3,(H,19,24)(H2,18,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKWZIWLGVUQNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-ethylphenylhydrazine with sodium azide under acidic conditions.

Thioether Formation: The tetrazole derivative is then reacted with a thiol compound to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with 4-sulfamoylphenylacetic acid under appropriate conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms with altered oxidation states.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring and sulfamoyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related derivatives, focusing on substituents and reported

Key Observations

Impact of Substituents on Tetrazole :

- Alkyl/Aryl Groups : The 2-ethylphenyl group (target compound) likely increases lipophilicity compared to smaller substituents (e.g., methyl in 4n or ethoxy in ). This could enhance bioavailability but may reduce solubility.

- Electron-Donating Groups : Methoxy (4-methoxyphenyl in ) or ethoxy () substituents may improve binding to polar enzyme active sites via hydrogen bonding.

Sulfamoylphenyl Linkage: All compounds retain the 4-sulfamoylphenyl group, a known pharmacophore for targeting sulfonamide-sensitive enzymes. Modifications elsewhere (e.g., methylbenzyl in 4n ) introduce steric effects that may alter selectivity.

Heterocyclic Variations :

- Replacement of tetrazole with triazole (e.g., ) or thiadiazole (e.g., ) alters electronic properties and ring stability. For instance, thiadiazole derivatives may exhibit stronger π-π stacking interactions in biological targets.

Melting Points :

- Compounds with rigid aromatic systems (e.g., benzo[d]thiazole in ) show higher melting points (~144–238°C), suggesting stronger intermolecular forces.

Biological Activity

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound notable for its unique structural features, including a tetrazole ring and a sulfamoyl group. These characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 374.48 g/mol. Below is a summary of its chemical structure:

| Property | Details |

|---|---|

| IUPAC Name | 2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide |

| CAS Number | 874467-35-3 |

| Molecular Formula | C17H18N6O3S2 |

| Molecular Weight | 374.48 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : Reaction of 2-ethylphenylhydrazine with sodium azide under acidic conditions.

- Thioether Formation : The tetrazole derivative is reacted with a thiol to create the thioether.

- Acetamide Formation : Final reaction with 4-sulfamoylphenylacetic acid to yield the acetamide product.

Biological Activity

Research indicates that this compound may exhibit a range of biological activities:

Anticancer Activity

Preliminary research suggests potential anticancer properties, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis. The compound's ability to interact with specific molecular targets may contribute to its efficacy against various cancer cell lines.

The proposed mechanisms include:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.

- Receptor Modulation : Binding to specific receptors, potentially altering their activity and influencing downstream signaling pathways.

Case Studies and Research Findings

While comprehensive clinical studies on this specific compound are scarce, related compounds have shown promising results:

- Study on Tetrazole Derivatives : Research indicated that tetrazole derivatives could inhibit tumor growth in animal models, suggesting similar potential for this compound.

- Sulfamoyl Group Activity : Compounds containing sulfamoyl groups have been studied for their ability to inhibit carbonic anhydrases, which play a role in various physiological processes.

Q & A

Q. How can researchers address discrepancies between in silico predictions and experimental binding affinities?

- Methodological Answer :

- Force Field Refinement : Re-parameterize AMBER or CHARMM for sulfamoyl-tetrazole interactions using QM/MM simulations .

- Surface Plasmon Resonance (SPR) : Validate docking poses with real-time binding kinetics (Biacore T200) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.